molecular formula C14H11ClO2 B1349249 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5001-94-5

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1349249
CAS RN: 5001-94-5
M. Wt: 246.69 g/mol
InChI Key: OFYYGQTZEFSDIM-UHFFFAOYSA-N
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Description

“2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound that contains a biphenyl group, which consists of two benzene rings connected by a single bond, and an acetic acid group. The molecule also contains a chlorine atom attached to one of the benzene rings .


Synthesis Analysis

The synthesis of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could potentially involve Friedel-Crafts alkylation or acylation reactions . These reactions involve the electrophilic aromatic substitution of a carbocation by a pi bond from an aromatic ring. In the case of acylation, an acid chloride or acid anhydride is used in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring .


Molecular Structure Analysis

The molecular structure of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group and an acetic acid group. The biphenyl group consists of two benzene rings connected at the [1,1’] position. One of the benzene rings has a chlorine atom attached to it .


Chemical Reactions Analysis

The chemical reactions of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation . These reactions involve the attack of a carbocation by a pi bond from an aromatic ring, resulting in the substitution of one of the aromatic protons by an alkyl or acyl group .

Scientific Research Applications

Synthesis and Chemical Analysis

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid serves as a crucial intermediate in the synthesis of diverse chemical compounds. For instance, it is used in a three-component, intramolecular Ugi reaction to produce novel substituted indoloketopiperazine derivatives, demonstrating its utility in creating complex molecular architectures (Ghandi, Zarezadeh, & Taheri, 2012). Similarly, its role in the synthesis of 1-silacyclopent-2-ene derivatives through a process involving 1,2-hydroboration and 1,1-organoboration highlights its versatility in organometallic chemistry (Khan, Kempe, & Wrackmeyer, 2009).

Pharmaceutical Compound Analysis

The compound has also been pivotal in pharmaceutical research, particularly in the structural analysis of photo-degradation products. For example, research on the photo-degradation behavior of a pharmaceutical compound intended for treating overactive bladder utilized 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid derivatives to understand the photo-oxygenation process upon photo-irradiation, leading to unique insights into drug stability and degradation pathways (Wu, Hong, & Vogt, 2007).

Organic Synthesis Research

In the domain of organic synthesis, this chemical has been instrumental in exploring electrophilic substitution reactions, facilitating the synthesis of complex organic molecules such as biphenyl derivatives. This has implications for developing new materials and studying reaction mechanisms (Fischer & Greig, 1974).

Environmental and Photolytic Studies

Environmental science research has benefited from studies on the photolytic transformation of related compounds, offering insights into how such chemicals break down under UV irradiation. This research is crucial for understanding the environmental impact of pharmaceuticals and other chemical substances (Eriksson, Svanfelt, & Kronberg, 2010).

properties

IUPAC Name

2-[4-(3-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYYGQTZEFSDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362628
Record name (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid

CAS RN

5001-94-5
Record name (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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